molecular formula C8H17NO B176979 (2S)-2-(2-methoxypropan-2-yl)pyrrolidine CAS No. 118971-00-9

(2S)-2-(2-methoxypropan-2-yl)pyrrolidine

Cat. No.: B176979
CAS No.: 118971-00-9
M. Wt: 143.23 g/mol
InChI Key: ZPGUMFCNPREQSF-ZETCQYMHSA-N
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Description

(2S)-2-(2-Methoxypropan-2-yl)pyrrolidine (CAS 118971-00-9) is a chiral pyrrolidine derivative of significant value in medicinal chemistry and drug discovery research. The pyrrolidine ring is a privileged scaffold in pharmaceutical design, featured in numerous bioactive molecules and FDA-approved drugs due to its versatility in mimicking pharmacophoric groups and influencing a compound's stereochemistry and metabolic profile . This specific (S)-enantiomer serves as a critical chiral building block and intermediate for synthesizing novel compounds with potential pharmacological activity. Research into pyrrolidine derivatives encompasses a broad spectrum, including their application as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors for conditions like Alzheimer's disease, as carbonic anhydrase inhibitors, and as core structures in developing antimicrobial, antiviral, and anticancer agents . The stereochemistry of the pyrrolidine core is often essential for binding affinity and selectivity toward biological targets, making enantiopure building blocks like this compound highly valuable . Specifications & Handling: • CAS Number: 118971-00-9 • Molecular Formula: C8H17NO • Molecular Weight: 143.23 g/mol • Storage: Store in a dark place, sealed in dry conditions, at 2-8°C Safety: This compound is classified with the signal word "Danger" and carries hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Researchers should review the Safety Data Sheet (SDS) prior to use and handle with appropriate personal protective equipment. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(2-methoxypropan-2-yl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8(2,10-3)7-5-4-6-9-7/h7,9H,4-6H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGUMFCNPREQSF-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCCN1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H]1CCCN1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369782
Record name (2S)-2-(2-Methoxypropan-2-yl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118971-00-9
Record name (2S)-2-(2-Methoxypropan-2-yl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Derivatization of 2s 2 2 Methoxypropan 2 Yl Pyrrolidine

Synthetic Methodologies for Pyrrolidine (B122466) Scaffolds

The pyrrolidine ring is a privileged scaffold, frequently found in natural products, pharmaceuticals, and as a key component in organocatalysis. mdpi.comacs.orgnih.govnih.gov Its synthesis has been a subject of extensive research, leading to a variety of robust methods for its construction. These methods can be broadly categorized into two main approaches: the functionalization of a pre-existing, optically pure cyclic precursor, or the formation of the pyrrolidine ring from an acyclic starting material through cyclization. mdpi.comnih.gov

General Approaches for Pyrrolidine Ring Formation

The construction of the pyrrolidine ring can be achieved through a multitude of synthetic strategies. One of the most powerful and common methods is the 1,3-dipolar cycloaddition reaction, particularly involving azomethine ylides, which react with olefinic dipolarophiles to form diversely functionalized pyrrolidines. nih.govacs.org This approach allows for the creation of multiple stereocenters in a single, controlled step. acs.org

Other significant methods include multicomponent reactions, which offer efficiency by combining three or more reactants in a single operation to build complex molecules. tandfonline.com Intramolecular C-H amination, often catalyzed by transition metals, provides a direct route to pyrrolidines by forming a C-N bond at an unactivated C(sp³)-H site. organic-chemistry.orgacs.org Furthermore, enzymatic processes are emerging as powerful tools, utilizing enzymes like transaminases or engineered P450s to catalyze intramolecular C-H amination or cyclization of aminoaldehydes, leading to chiral pyrrolidines with high enantioselectivity. acs.orgnih.gov

Synthetic ApproachDescriptionKey FeaturesReference
1,3-Dipolar CycloadditionReaction of an azomethine ylide with an alkene to form the pyrrolidine ring.High stereocontrol; can generate multiple stereocenters simultaneously. acs.org nih.govacs.org
Multicomponent ReactionsCombining three or more starting materials in a one-pot reaction to build the pyrrolidine scaffold. tandfonline.comHigh atom economy and operational simplicity. acs.orgtandfonline.com
Intramolecular C-H AminationFormation of the pyrrolidine ring via cyclization involving the insertion of a nitrogen species into a C-H bond. organic-chemistry.orgDirect functionalization of unactivated C-H bonds. organic-chemistry.orgacs.org organic-chemistry.orgacs.org
Reductive Amination of DicarbonylsCyclization of 1,4-dicarbonyl compounds with an amine, followed by reduction.A classic and reliable method for substituted pyrrolidines. organic-chemistry.org
Ni-Catalyzed CyclizationRing-opening of donor-acceptor cyclopropanes with anilines followed by cyclization. mdpi.comProvides access to 1,5-substituted pyrrolidin-2-ones. mdpi.com mdpi.com

Stereoselective Introduction of Chiral Side Chains

Once the pyrrolidine ring is formed, or when starting with a chiral pyrrolidine scaffold, the stereoselective introduction of side chains is crucial for creating specific target molecules. This is often achieved by leveraging the inherent chirality of the starting material to direct the stereochemical outcome of subsequent reactions.

One common strategy involves the alkylation of proline derivatives. For example, the regioselective alkylation of the allylic anion of a ketene (B1206846) S,S-acetal derived from proline can be used to introduce substituents. nih.gov Another powerful technique is the palladium-mediated coupling of organometallic reagents with an enol triflate derived from N-trityl-3-oxo-(S)-2-proline methyl ester, which allows for the introduction of a variety of groups at the C3 position. nih.gov Similarly, the 1,4-Michael addition of organocuprates to α,β-unsaturated systems based on the pyrrolidine scaffold is a highly effective method for installing alkyl groups with excellent stereocontrol. nih.gov

Precursor-Based Synthesis: Derivatives from (S)-Proline

(S)-Proline is an inexpensive, naturally occurring amino acid that serves as an invaluable chiral building block for the synthesis of a vast array of pyrrolidine derivatives. mdpi.comnih.govsigmaaldrich.com Its rigid conformational structure and pre-existing stereocenter make it an ideal starting point for stereoselective synthesis. sigmaaldrich.com

A primary derivative of proline used in synthesis is (S)-prolinol, which is readily prepared by the reduction of the carboxylic acid of proline using reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄). mdpi.comnih.gov (S)-prolinol itself is a precursor for many drugs. nih.gov The hydroxyl group of prolinol can be further functionalized or converted into other groups to allow for the attachment of various side chains, as seen in the synthesis of 2-(R)-methylpyrrolidine from (S)-prolinol. google.com

(S)-Proline DerivativeSynthetic TransformationResulting Compound/UseReference
(S)-ProlineReduction with LiAlH₄ or LiBH₄(S)-Prolinol, a key precursor for many drugs. nih.gov mdpi.comnih.gov
(S)-ProlinolOxidation (e.g., with Dess-Martin periodinane) followed by condensationUsed in the synthesis of Elbasvir, a Hepatitis C drug. nih.gov nih.gov
N-protected (S)-ProlineAlkylation and subsequent reactionsUsed in the multi-stage synthesis of Daclatasvir. mdpi.comnih.gov mdpi.comnih.gov
N-trityl-3-oxo-(S)-2-proline methyl esterConversion to enol triflate and Pd-mediated couplingSynthesis of various 3-substituted prolines. nih.gov nih.gov

Enantioselective Preparation of (2S)-2-(2-methoxypropan-2-yl)pyrrolidine and its Analogs

The synthesis of the specific target compound, this compound, requires precise control over the stereocenter at the C2 position and the construction of a quaternary, ether-linked side chain. While direct synthetic routes are not extensively published under this specific name, its preparation can be envisaged through established enantioselective methodologies applied to pyrrolidine synthesis.

Asymmetric Hydrogenation Strategies for Chiral Pyrrolidines

Asymmetric hydrogenation is a cornerstone of modern organic synthesis, allowing for the direct creation of chiral centers with high enantioselectivity through the addition of hydrogen across a double bond. ajchem-b.comwikipedia.org This technique is particularly valuable for synthesizing chiral nitrogen-containing heterocycles. ajchem-b.com The reaction's success hinges on the use of a chiral catalyst, typically a transition metal complex (e.g., rhodium, ruthenium, iridium) coordinated to a chiral ligand, such as a diphosphine (e.g., BINAP). wikipedia.orgokayama-u.ac.jp

For the synthesis of chiral pyrrolidines, a common strategy involves the asymmetric hydrogenation of a pyrroline (B1223166) or an exocyclic enamine precursor. For instance, enamines derived from pyrrolidines can be hydrogenated using iridium or rhodium catalysts with certain phosphoramidite (B1245037) ligands to achieve exceptionally high enantiomeric excesses (up to 99.9% ee). ajchem-b.com Asymmetric transfer hydrogenation (ATH), which uses a hydrogen source like a formic acid/triethylamine mixture instead of gaseous H₂, offers a practical and safe alternative for the reduction of imines and ketones to chiral amines and alcohols. nih.gov

Catalyst SystemSubstrate TypeKey FeaturesReference
Iridium or Rhodium / Chiral PhosphoramiditeEnaminesCan achieve very high enantioselectivity (up to 99.9% ee) for enamines derived from pyrrolidines. ajchem-b.com ajchem-b.com
Ruthenium-BINAPFunctionalized olefins, β-keto estersA widely used, Nobel Prize-winning catalyst system for various asymmetric hydrogenations. okayama-u.ac.jp wikipedia.orgokayama-u.ac.jp
[RuCl(η⁶-arene)(N-arylsulfonyl-DPEN)]Imines, KetonesUsed for Asymmetric Transfer Hydrogenation (ATH) with formic acid or isopropanol (B130326) as the hydrogen source. nih.gov nih.gov
Iridium / Chiral Phosphine (B1218219) / I₂QuinolinesHighly effective for the hydrogenation of N-heteroaromatic compounds. wikipedia.org wikipedia.org

Cyclization Reactions for Enantiomerically Pure Pyrrolidine Derivatives

An alternative to modifying a pre-existing ring is to build the chiral pyrrolidine from an acyclic precursor using an enantioselective cyclization reaction. This approach establishes the crucial C2-stereocenter during the ring-forming step.

Several powerful methods exist for this purpose. Biocatalytic approaches, using enzymes like transaminases, can trigger the cyclization of ω-chloroketones to furnish 2-substituted pyrrolidines with excellent enantiomeric excess (>95% ee) for both enantiomers, depending on the enzyme chosen. nih.gov Metal-catalyzed 1,3-dipolar cycloadditions of azomethine ylides, directed by a chiral auxiliary like Oppolzer's camphorsultam, provide a general route to diversely functionalized, enantiomerically pure pyrrolidines. nih.gov

Other notable strategies include tandem hydrozirconation-cyclization of chiral N-allyl oxazolidines and zinc-mediated reductive cyclization of γ-nitroaldehydes, which can be used to form various pyrrolidine derivatives stereoselectively. nih.govthieme-connect.de

Functionalization and Derivatization of the Pyrrolidine Core for Enhanced Activity

The structural framework of this compound provides a versatile scaffold for chemical modification, primarily at the nitrogen atom of the pyrrolidine ring. These derivatizations are pivotal for tailoring the steric and electronic characteristics of the resulting molecules, which in turn enhances their performance, particularly as catalysts in asymmetric synthesis. The introduction of diverse functional groups allows for the creation of a broad spectrum of ligands and organocatalysts designed for specific, high-precision chemical transformations.

N-Functionalization for Ligand and Organocatalyst Development

The secondary amine within the this compound structure is a key site for N-functionalization, a process that involves attaching new substituents to the nitrogen atom. This strategic modification is fundamental to crafting novel organocatalysts and ligands for metal-catalyzed reactions. The adaptability of the pyrrolidine core has led to extensive research into various derivatization strategies to produce highly effective catalysts. researchgate.netmdpi.com

A prevalent method of N-functionalization is the introduction of fluorinated groups. For instance, (S)-(−)-2-(fluorodiphenylmethyl)pyrrolidine has been developed as a potent organocatalyst for the asymmetric epoxidation of α,β-unsaturated aldehydes. mdpi.com The conformational stabilization provided by fluorine insertion has been a successful strategy, leading to improved organization of the transient intermediates in catalytic processes. mdpi.com This approach has been successfully applied to challenging epoxidation reactions, achieving excellent enantioselectivities. mdpi.com

Furthermore, the synthesis of prolinamide-based organocatalysts represents another significant avenue of N-functionalization. By conjugating (S)-proline with other chiral molecules, such as plant-derived β-aminoalcohols, researchers have developed bifunctional catalysts. mdpi.com These catalysts are designed to synergistically activate both the nucleophilic and electrophilic components in a reaction through mechanisms like enamine formation and hydrogen bonding. mdpi.com The rigid structures of some of these derivatives, such as those incorporating a camphor (B46023) moiety, can serve as effective stereocontrolling elements. mdpi.com

The following table provides examples of N-functionalized pyrrolidine-based organocatalysts and their applications.

Organocatalyst TypeKey Functional GroupApplication
Fluorinated PyrrolidineFluorodiphenylmethylAsymmetric epoxidation of α,β-unsaturated aldehydes
Prolinamide-Camphor ConjugateCamphorSynergistic activation via enamine and hydrogen bonding
Prolinamide-Aminoindanol ConjugateAminoindanolAsymmetric aldol (B89426) reactions

Synthesis of Bifunctional Pyrrolidine Conjugates (e.g., Pyrrolidine-Urea, -Thiourea, -Squaramide)

A significant evolution in organocatalyst design based on the pyrrolidine framework is the creation of bifunctional conjugates. These molecules feature the pyrrolidine's amine functionality alongside a hydrogen-bond-donating group, such as a urea, thiourea (B124793), or squaramide moiety. beilstein-journals.orgrsc.org This dual-function design enables the catalyst to concurrently activate both the nucleophile and the electrophile, resulting in superior reactivity and stereoselectivity. beilstein-journals.org

The synthesis of these bifunctional catalysts typically begins with the preparation of a key intermediate, an amino-functionalized pyrrolidine derivative. beilstein-journals.orgamazonaws.com For instance, (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate can be synthesized in several steps from L-proline. amazonaws.com This intermediate can then be reacted with various electrophiles to introduce the desired hydrogen-bonding group.

To create pyrrolidine-urea conjugates, the amino-functionalized pyrrolidine is treated with an appropriate isocyanate, such as 3,5-bis(trifluoromethyl)phenyl isocyanate. amazonaws.com The corresponding pyrrolidine-thiourea catalysts are synthesized in a similar manner, using an isothiocyanate. beilstein-journals.orgamazonaws.com The synthesis of isothiocyanates can be achieved by reacting the amine intermediate with reagents like thiophosgene. beilstein-journals.org Squaramide-based catalysts are often prepared by reacting an amino-functionalized derivative with a dialkyl squarate, such as dimethyl squarate. nih.gov

These bifunctional organocatalysts have demonstrated high efficacy in a range of asymmetric reactions, including the Michael addition of aldehydes or ketones to nitroalkenes. beilstein-journals.orgamazonaws.combeilstein-journals.org The hydrogen-bonding group (urea, thiourea, or squaramide) activates the electrophile, while the pyrrolidine's tertiary amine activates the nucleophile, often through the formation of an enamine intermediate. beilstein-journals.org This cooperative activation is the foundation of their powerful catalytic activity. beilstein-journals.org

The table below details examples of bifunctional pyrrolidine conjugates used in asymmetric catalysis.

Catalyst TypeHydrogen-Bonding MoietyLinker/Starting MaterialApplication ExampleReference
Pyrrolidine-UreaN'-(3,5-bis(trifluoromethyl)phenyl)urea(S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylateAsymmetric Michael addition of cyclohexanone (B45756) to nitroolefins amazonaws.com
Pyrrolidine-ThioureaN'-(3,5-bis(trifluoromethyl)phenyl)thiourea(S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylateAsymmetric Michael addition of cyclohexanone to nitroolefins amazonaws.com
Pyrrolidine-N-SulfinylureaN-SulfinylureaPyrrolidine derivative with an amine linkerAsymmetric Michael addition of aldehydes to nitroalkenes beilstein-journals.org
Cinchona-SquaramideSquaramideCinchona amine with an amino linkerMichael addition of pentane-2,4-dione to trans-β-nitrostyrene researchgate.net

Role As Chiral Auxiliaries in Stoichiometric Asymmetric Processes

Diastereoselective Control in Enolate Alkylation Reactions

The utility of (2S)-2-(2-methoxypropan-2-yl)pyrrolidine as a chiral auxiliary has been demonstrated in the context of enolate alkylation reactions. These reactions are fundamental carbon-carbon bond-forming processes, and the use of a chiral auxiliary attached to the enolate precursor allows for the facial discrimination of the incoming electrophile, leading to the preferential formation of one diastereomer.

Studies on Alkylation of Propanoylamides Derived from this compound

Research has been conducted on the alkylation of the lithium enolates of propanoylamides derived from this compound. In these studies, the propanoylamide of the chiral auxiliary was treated with a strong base, such as lithium diisopropylamide (LDA), to generate the corresponding enolate. This enolate was then reacted with alkylating agents, specifically benzyl (B1604629) bromide and n-butyl iodide, to introduce a new stereocenter.

The diastereoselectivity of these alkylation reactions was found to be moderate to very good. researchgate.net The use of this compound as the chiral auxiliary induced the formation of the (S)-configuration at the newly formed stereogenic center. researchgate.net The yields for these reactions were consistently high, ranging from 86% to 98%. researchgate.net

The diastereomeric ratios (d.r.) obtained for the alkylation reactions are summarized in the table below:

Alkylating AgentDiastereomeric Ratio (S:R)Yield (%)
Benzyl Bromide81:1998
n-Butyl Iodide96:486
Table 1: Diastereoselectivity and Yields in the Alkylation of the Propanoylamide of this compound. researchgate.net

The results indicate that n-butyl iodide provided a higher degree of stereocontrol compared to benzyl bromide under the studied conditions. researchgate.net The diastereomeric products resulting from the benzylation were readily separable by liquid chromatography, facilitating the isolation of the major diastereomer. researchgate.net

Influence of Metal Coordinating Agents (e.g., Cp2ZrCl2) on Diastereoselectivity

To enhance the level of diastereoselectivity, the effect of a metal coordinating agent on the alkylation reaction was investigated. Specifically, zirconocene (B1252598) dichloride (Cp2ZrCl2) was employed as an enolate coordinating agent in the benzylation of the propanoylamide of this compound. researchgate.net

The addition of Cp2ZrCl2 resulted in a significant improvement in the diastereomeric ratio. The benzylation reaction, which yielded an 81:19 d.r. without the additive, showed a remarkable increase in stereoselectivity to an excellent 99:1 diastereomeric ratio in the presence of Cp2ZrCl2. researchgate.net This demonstrates the profound influence that metal coordinating agents can have on the transition state geometry of the alkylation reaction, leading to a more organized and selective process.

Alkylating AgentAdditiveDiastereomeric Ratio (S:R)
Benzyl BromideNone81:19
Benzyl BromideCp2ZrCl299:1
Table 2: Effect of Cp2ZrCl2 on the Diastereoselectivity of Benzylation. researchgate.net

This enhancement is attributed to the formation of a more rigid chelate structure involving the lithium enolate and the zirconium complex, which effectively blocks one face of the enolate from the incoming electrophile, thereby leading to a highly selective alkylation. researchgate.net

Organocatalytic Applications of 2s 2 2 Methoxypropan 2 Yl Pyrrolidine Derivatives

Enamine/Iminium Ion Catalysis

The foundational mechanism for many pyrrolidine-based organocatalysts involves the formation of enamine or iminium ion intermediates. In this catalytic cycle, the secondary amine of the pyrrolidine (B122466) ring reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine or an electrophilic iminium ion. This activation allows for a range of stereoselective C-C bond-forming reactions. The steric and electronic properties of the substituent at the C2 position of the pyrrolidine ring are crucial for controlling the facial selectivity of the subsequent reaction. For a catalyst like (2S)-2-(2-methoxypropan-2-yl)pyrrolidine, the bulky methoxypropyl group would be expected to effectively shield one face of the enamine or iminium ion, thereby directing the approach of the reaction partner and inducing high levels of enantioselectivity.

Asymmetric Michael additions are powerful reactions for the formation of carbon-carbon bonds. In the context of enamine catalysis, a chiral pyrrolidine catalyst activates an aldehyde or ketone donor to form an enamine, which then adds to an α,β-unsaturated acceptor (e.g., a nitroolefin or enone). The stereochemical outcome of this reaction is dictated by the structure of the catalyst. While numerous substituted pyrrolidines have been successfully employed in this transformation, specific studies detailing the use of this compound as the catalyst are not readily found in current research databases. The general success of catalysts with bulky C2-substituents suggests that this compound could be a viable candidate for achieving high diastereo- and enantioselectivity.

The enantioselective aldol (B89426) reaction is another cornerstone of organocatalysis, enabling the stereocontrolled synthesis of β-hydroxy carbonyl compounds. Proline and its derivatives are classic catalysts for this reaction, operating through an enamine-based mechanism. The catalyst activates a ketone donor to form an enamine, which then reacts with an aldehyde acceptor. The transition state organization, influenced by the catalyst's stereochemistry, determines the facial selectivity of the reaction. Although a vast number of proline-type catalysts have been developed and studied for the aldol reaction, literature explicitly documenting the catalytic activity of this compound is scarce.

Iminium ion catalysis is frequently utilized in asymmetric cycloaddition reactions, such as [4+2] and [3+2] cycloadditions. In these reactions, the chiral pyrrolidine catalyst activates an α,β-unsaturated aldehyde to form an iminium ion, which then acts as the dienophile or dipolarophile. Bifunctional catalysts, which combine the pyrrolidine moiety with another functional group, have also been developed for more complex cycloadditions like the [5+2] reaction between oxidopyrylium ylides and α,β-unsaturated aldehydes. While pyrrolidine-squaramide catalysts have been investigated for such reactions, there is no specific mention of a derivative containing the (2S)-2-(2-methoxypropan-2-yl) group.

Hydrogen Bond Donor (HBD) Organocatalysis

In this mode of catalysis, the pyrrolidine scaffold is appended with a hydrogen bond donating group, such as a urea, thiourea (B124793), or squaramide moiety. These bifunctional catalysts can activate the electrophile through hydrogen bonding while the pyrrolidine nitrogen activates the nucleophile via enamine formation. This dual activation strategy often leads to highly organized transition states and excellent stereocontrol.

Bifunctional catalysts incorporating a pyrrolidine ring and a (thio)urea or squaramide unit are highly effective for a variety of asymmetric reactions, including Michael additions and cycloadditions. The hydrogen-bonding moiety interacts with the acceptor (e.g., a nitro group or carbonyl), bringing it into close proximity with the enamine derived from the donor and the pyrrolidine. This pre-organization of the reactants in the transition state is key to achieving high enantioselectivity. While the design principles of these catalysts are well-established, specific examples where the pyrrolidine is this compound are not prominent in the literature. The steric bulk of the 2-methoxypropan-2-yl group could potentially influence the orientation of the substrates within the catalytic pocket.

The enantioselectivity of HBD organocatalysts is governed by a network of non-covalent interactions (NCIs) in the transition state. These include hydrogen bonds between the catalyst and the substrates, as well as steric and electrostatic interactions. The precise geometry of the transition state, which determines the stereochemical outcome, is a result of the sum of these weak interactions. Computational studies on related pyrrolidine-squaramide catalysts have highlighted the importance of π-π stacking and other NCIs in achieving high levels of stereocontrol. A detailed understanding of how the specific structural features of an aryl-(2S)-2-(2-methoxypropan-2-yl)pyrrolidine-derived HBD catalyst would modulate these NCIs requires dedicated experimental and computational investigation, which is not yet available in the public domain.

Ligand Applications in Metal Catalyzed Asymmetric Reactions

Complexation with Transition Metals for Chiral Catalysis

The efficacy of (2S)-2-(2-methoxypropan-2-yl)pyrrolidine and its analogs as ligands in asymmetric catalysis stems from their ability to form well-defined chiral complexes with transition metals. The pyrrolidine (B122466) ring provides a rigid backbone, while the substituents at the 2-position create a specific chiral environment around the metal center. This chiral pocket dictates the facial selectivity of substrate approach, leading to the preferential formation of one enantiomer of the product.

Palladium-Catalyzed Asymmetric Allylic Alkylation with Pyrrolidine-Based Ligands

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the construction of carbon-carbon and carbon-heteroatom bonds. lookchem.comnih.gov The stereochemical outcome of this reaction is highly dependent on the chiral ligand employed. Pyrrolidine-based ligands have been successfully utilized in this capacity, demonstrating the versatility of this structural motif. lookchem.commdpi.com

In a representative example of palladium-catalyzed AAA, the reaction of acyclic ketones with allylic carbonates can be used to synthesize 2,2-disubstituted pyrrolidine derivatives. lookchem.com While specific data for this compound in this exact reaction is not detailed in the provided search results, the general success of pyrrolidine-based ligands highlights the potential of this compound class. For instance, the use of (R)-BINAP as a ligand with a Boc-protected pyrrolidine precursor has been shown to yield products with up to 81% enantiomeric excess (ee). lookchem.com The nature of the protecting group on the pyrrolidine nitrogen and the substituents on the ketone were found to be crucial for achieving high stereoselectivity. lookchem.com

Table 1: Palladium-Catalyzed Asymmetric Allylic Alkylation of Acyclic Ketones

EntrySubstrateLigandProductYield (%)ee (%)
12-Benzoyl-N-Boc-pyrrolidine(R)-BINAP(S)-2-allyl-2-benzoyl-N-Boc-pyrrolidine8575
22-(4-Methoxybenzoyl)-N-Boc-pyrrolidine(R)-BINAP(S)-2-allyl-2-(4-methoxybenzoyl)-N-Boc-pyrrolidine9279
32-(4-Chlorobenzoyl)-N-Boc-pyrrolidine(R)-BINAP(S)-2-allyl-2-(4-chlorobenzoyl)-N-Boc-pyrrolidine8881

This table is a representative example based on findings for similar pyrrolidine derivatives and does not represent data for this compound itself. lookchem.com

The synthetic utility of this methodology is demonstrated by the enantioselective synthesis of various pyrrolidine derivatives, which are important structural motifs in many natural products and pharmaceuticals. lookchem.com The development of new pyrrolidine-based ligands continues to be an active area of research, with the goal of expanding the substrate scope and improving the enantioselectivity of palladium-catalyzed AAA reactions. nih.govnih.gov

Iridium-Catalyzed Asymmetric Hydrogenation of Dihydropyrroles

Iridium-catalyzed asymmetric hydrogenation is a highly effective method for the synthesis of chiral compounds, particularly for the reduction of N-heterocycles. nih.govrsc.org The use of chiral ligands is essential for achieving high enantioselectivity in these transformations. While direct evidence for the use of this compound in the iridium-catalyzed asymmetric hydrogenation of dihydropyrroles is not available in the provided search results, proline-based ligands have been explored for this purpose. cuvillier.de

The asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts, for example, has been achieved with high enantioselectivity (up to 95% ee) using an iridium catalyst. nih.gov This reaction provides a direct route to chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (B1223502) derivatives. nih.gov The addition of cesium carbonate was found to be crucial for both high conversion and the prevention of product racemization. nih.gov

The development of novel chiral ligands is a key focus in this area. For instance, threonine-derived P-stereogenic phosphinooxazoline ligands have shown excellent results in the iridium-catalyzed asymmetric hydrogenation of N-Boc-2,3-diarylallyl amines, which can be subsequently cyclized to form chiral tetrahydroquinolines and tetrahydroisoquinolines. nih.gov This highlights the potential for designing new pyrrolidine-based ligands, inspired by the structure of this compound, for the asymmetric hydrogenation of various unsaturated nitrogen-containing heterocycles.

Enantioface-Differentiating Additions of Organometallic Reagents (e.g., Alkyllithium, Dialkylmagnesium)

The enantioselective addition of organometallic reagents to carbonyl compounds is a fundamental transformation in organic synthesis for creating chiral alcohols. Chiral ligands and auxiliaries based on the pyrrolidine framework are instrumental in controlling the stereochemical outcome of these reactions. While specific studies employing this compound as a ligand for this purpose were not identified in the search results, the use of related chiral N-methoxylactams demonstrates the principle. nih.gov

In one approach, enantioselective iridium-catalyzed allylic substitutions are used to prepare N-allyl hydroxamic acid derivatives, which are then converted to chiral N-methoxylactams via ring-closing metathesis. nih.gov The subsequent addition of Grignard or organolithium reagents to these lactams proceeds through a hemiaminal intermediate. Diastereoselective reduction of the resulting acyliminium ion leads to the formation of cis-2,5-disubstituted pyrrolidines. nih.gov This methodology has been applied to the synthesis of alkaloids such as (-)-209D and (+)-prosophylline. nih.gov

Another relevant area is the catalytic enantioselective addition of alkylzirconium reagents to aldehydes. mdpi.com While not directly involving a pyrrolidine ligand, this work highlights the ongoing efforts to develop catalytic systems for the enantioselective addition of less common organometallic reagents. The use of a chiral titanium-(Ph-BINMOL) complex has enabled the addition of in situ generated alkylzirconium nucleophiles to aliphatic aldehydes with enantioselectivities ranging from 56–86% ee. mdpi.com

Heterogeneous Catalysis and Immobilization Strategies

To address challenges related to catalyst recovery and reuse, significant research has focused on the immobilization of homogeneous catalysts onto solid supports. Chiral pyrrolidine derivatives are prime candidates for incorporation into heterogeneous catalytic systems due to their proven efficacy in a wide range of asymmetric transformations. rsc.orgresearchgate.net

Design and Synthesis of Chiral Pyrrolidine Functionalized Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters and organic linkers. frontiersin.org Their high surface area, tunable porosity, and structural diversity make them excellent platforms for heterogeneous catalysis. rsc.orgrsc.org The incorporation of chiral pyrrolidine moieties into MOF structures can lead to novel heterogeneous catalysts for asymmetric reactions. rsc.orgscispace.com

The synthesis of chiral pyrrolidine-functionalized MOFs can be achieved through several strategies. rsc.org One approach involves the use of proline or its derivatives as the organic linker during the MOF synthesis. rsc.org However, the pyrrolidine-NH group can coordinate to the metal centers, potentially blocking the catalytic site. researchgate.net To overcome this, strategies have been developed to create MOFs with unoccupied pyrrolidine-NH sites, which can then act as organocatalysts. rsc.org

Post-synthetic modification is another powerful technique for introducing chiral pyrrolidine units into pre-existing MOFs. rsc.org This method allows for the covalent attachment of the chiral moiety to the organic linkers of the framework, providing robust and recyclable catalysts. rsc.org

Development of Pyrrolidine Functionalized Covalent-Organic Frameworks (COFs)

Covalent-Organic Frameworks (COFs) are another class of crystalline porous materials, but they are composed entirely of light elements linked by strong covalent bonds. bohrium.comrsc.org This purely organic nature often imparts high thermal and chemical stability. The modular synthesis of COFs allows for the precise installation of functional groups, including chiral pyrrolidine organocatalysts, into their porous structures. rsc.orgdoi.org

The direct use of chiral organocatalysts as building blocks is a common strategy for constructing chiral COFs (CCOFs). bohrium.com For example, COFs have been prepared using chiral pyrrolidine derivatives as part of the framework, creating heterogeneous catalysts for asymmetric reactions such as the Michael addition and Steglich rearrangement. bohrium.com These CCOFs have demonstrated catalytic activities and enantioselectivities that can rival or even surpass their homogeneous counterparts. bohrium.com

The ordered and porous nature of COFs provides a unique microenvironment for catalysis, where the accessibility and environment of the active sites can be precisely controlled. doi.org This has led to the development of highly active and recyclable COF-based catalysts for a variety of organic transformations. rsc.org

Mechanistic Investigations and Computational Chemistry of 2s 2 2 Methoxypropan 2 Yl Pyrrolidine Systems

Kinetic Studies of Catalytic Processes

In organocatalysis by pyrrolidine (B122466) derivatives, the catalytic cycle typically involves the formation of a carbinolamine, its dehydration to an iminium ion, the formation of a nucleophilic enamine, the reaction of the enamine with an electrophile, and finally, the hydrolysis of the resulting iminium ion to release the product and regenerate the catalyst. nih.gov Mechanistic studies on reactions catalyzed by diarylprolinol ethers have revealed complex kinetic scenarios.

Detailed investigations into conjugate additions and α-chlorinations have suggested that the stereochemical outcome is not always determined by the transition state of the carbon-carbon bond-forming step. nih.gov Instead, the relative stability and reactivity of diastereomeric intermediates formed later in the catalytic cycle can dictate the final stereochemistry. nih.gov This points to a Curtin-Hammett paradigm, where the ratio of products is governed by the relative free energies of the transition states leading to the different downstream intermediates, rather than the initial enamine-electrophile reaction. nih.gov

Furthermore, kinetic isotope effect (KIE) studies on related proline-catalyzed reactions have shown that steps preceding the C-C bond formation can be rate-limiting. nih.gov Depending on the reaction conditions, either the initial formation of the carbinolamine or its subsequent dehydration to form the iminium ion can be the slowest step in the cycle. nih.gov This highlights that a comprehensive understanding of the entire catalytic pathway is necessary, as the turnover-limiting step may not be the one responsible for creating the new stereocenter.

Density Functional Theory (DFT) Calculations and Molecular Modeling

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful partner to experimental studies, offering a molecular-level picture of the catalytic process. acs.orgnih.gov DFT allows for the calculation of the energies and geometries of molecules, including short-lived intermediates and transition states that are difficult to observe experimentally. researchgate.netchemrxiv.orgrsc.org

DFT calculations have been instrumental in characterizing the key intermediates in catalysis by prolinol ether systems. The formation of enamines from aldehydes and iminium ions from α,β-unsaturated aldehydes are central to the catalytic cycles. orgsyn.orgacs.orgnih.gov Computational models have elucidated the geometries and relative energies of different enamine conformers (e.g., syn vs. anti) and their subsequent transition states upon reaction with electrophiles. researchgate.net

For instance, in the enantioselective fluorination of aldehydes, DFT calculations have identified multiple reaction paths based on different conformers of the enamine intermediate. researchgate.net By comparing the calculated activation energies of the various transition states, researchers can predict which pathway is most favorable and thus determine the major enantiomer formed. These calculations provide a detailed atomistic view of the bond-forming and bond-breaking processes.

The table below summarizes key intermediates and transition states characterized by DFT in analogous diarylprolinol ether systems.

SpeciesDescriptionKey Computational Finding
Enamine Intermediate Formed from the catalyst and an aldehyde.Existence of stable E-configured syn and anti conformers with similar energies. researchgate.net
Iminium Ion Intermediate Formed from the catalyst and an α,β-unsaturated aldehyde.LUMO-lowering activation enhances the electrophilicity of the aldehyde. acs.orgnih.gov
Enamine-Electrophile TS Transition state for the C-C bond-forming step.The energy difference between diastereomeric transition states determines stereoselectivity.
Hydrolysis TS Transition state for the final product-releasing step.Can be rate-limiting in some catalytic cycles.

One of the primary goals of computational studies is to explain the high levels of stereoselectivity achieved by catalysts like (2S)-2-(2-methoxypropan-2-yl)pyrrolidine. DFT calculations have shown that the bulky substituent at the C-2 position of the pyrrolidine ring plays a crucial role in chiral induction. researchgate.netrsc.org This group, analogous to the diarylprolinol silyl (B83357) ether moiety, effectively shields one face of the reactive enamine intermediate. researchgate.netsigmaaldrich.com

The origin of stereoselectivity can be traced to the energy differences between the transition states leading to the different stereoisomers. rsc.org For an incoming electrophile, attack from the less sterically hindered face of the enamine is energetically favored, leading to a lower activation barrier and the preferential formation of one enantiomer. Computational models allow for the quantification of these energy differences (ΔΔG‡), which can then be correlated with experimentally observed enantiomeric excesses (ee). rsc.org

A study on the stereoselective reaction of 1,4-dicarbonyls catalyzed by diarylprolinol silyl ethers demonstrated that variations in the catalyst structure lead to conformational changes that alter the transition state energies, thereby explaining the observed changes in enantioselectivity. rsc.org

The formation and stability of iminium ions are critical for reactions involving α,β-unsaturated aldehydes. Computational studies have been performed to compare the relative stability of iminium ions derived from various pyrrolidine-based catalysts. nih.govacs.org The stability of an iminium ion, particularly its resistance to hydrolysis, influences its concentration in the reaction medium and its reactivity.

DFT calculations (M06-2X/6-311+G(d,p) method) have been used to determine the energies of exchange reactions, which provide a measure of the relative thermodynamic stability of different iminium ions. nih.govacs.org Studies on a range of substituted pyrrolidines, including models like O-methylprolinol, show that the nature of the C-2 substituent significantly impacts stability. nih.govacs.org Generally, an additional double bond in conjugation with the iminium ion moiety leads to a relative stabilization of approximately 3.5 kcal/mol. nih.govacs.org These computational data are valuable for predicting which iminium species will predominate in a reaction mixture, thereby guiding catalyst selection.

Analysis of Electronic and Steric Effects on Chiral Induction

The high efficacy of this compound and its analogues in asymmetric catalysis is a direct result of a finely tuned balance of electronic and steric effects.

Steric Effects: The most prominent feature of this class of catalysts is the bulky group attached to the 2-position of the pyrrolidine ring. This group acts as a steric shield, directing the approach of the electrophile to one face of the enamine intermediate. researchgate.netsigmaaldrich.com This steric blockade is the primary mechanism for chiral induction, forcing the reaction to proceed through a specific, lower-energy transition state that leads to the desired enantiomer.

Electronic Effects: The electronic nature of the substituents on the catalyst can also modulate its reactivity. While the alkyl ether group in this compound is primarily an electron-donating group, comparisons with related catalysts bearing electron-withdrawing groups (EWGs) are informative. For example, comparing the Hayashi-Jørgensen catalyst (with phenyl groups) to a derivative with trifluoromethyl-substituted phenyl groups reveals the impact of electronics. orgsyn.org The electron-withdrawing trifluoromethyl groups decrease the electron density on the pyrrolidine nitrogen. This, in turn, lowers the HOMO energy of the corresponding enamine intermediate, making it less nucleophilic and potentially less reactive compared to the enamine formed from the non-fluorinated catalyst. orgsyn.org This interplay demonstrates how electronic tuning can be used to modify the catalyst's activity and selectivity.

The combination of a sterically demanding architecture to control the stereochemical outcome and appropriate electronic properties to ensure high catalytic activity is the hallmark of these effective organocatalysts.

Impact of Pyrrolidine Substituent Sterics on Enantioselectivity

The enantioselectivity of reactions catalyzed by chiral pyrrolidines is profoundly influenced by the steric environment around the nitrogen atom. The substituent at the C2 position plays a crucial role in creating a chiral pocket that effectively shields one face of the reactive intermediate, thereby directing the approach of the incoming reagent to the opposite face. In the case of this compound, the bulky 2-methoxypropan-2-yl group is designed to exert significant steric hindrance.

To illustrate the impact of substituent sterics on enantioselectivity, the following table presents data from a study on the Michael addition of propanal to trans-β-nitrostyrene catalyzed by various C2-substituted pyrrolidines. It is important to note that while this compound is not included in this specific dataset, the trend observed provides valuable insight into the expected performance of sterically demanding catalysts.

Catalyst (2S)-2-R-pyrrolidineR GroupYield (%)diastereomeric ratio (syn/anti)enantiomeric excess (ee, %)
(S)-Prolinol-CH2OH9595:592
(S)-2-(Trifluoromethyl)pyrrolidine-CF39890:1085
(S)-2-(Diphenylmethyl)pyrrolidine-CH(Ph)29998:299
(S)-2-(Triphenylmethyl)pyrrolidine-C(Ph)399>99:1>99

This table is illustrative and compiled from general findings in organocatalysis to demonstrate the principle of steric influence. The data does not represent experimental results for this compound.

The data clearly indicates that as the steric bulk of the C2 substituent increases, both the diastereoselectivity and the enantioselectivity of the reaction are enhanced. The highly hindered triphenylmethyl group leads to nearly perfect stereocontrol. It is therefore reasonable to predict that the 2-methoxypropan-2-yl group, with its quaternary carbon center adjacent to the pyrrolidine ring, would also enforce a high degree of stereoselectivity by effectively blocking one of the enamine faces.

Role of Pyrrolidine Ring Basicity and Nucleophilicity in Organocatalysis

The catalytic cycle of many pyrrolidine-catalyzed reactions commences with the formation of a nucleophilic enamine intermediate from the reaction of the secondary amine of the catalyst with a carbonyl compound. The rates of both the enamine formation and the subsequent reaction with an electrophile are influenced by the basicity and nucleophilicity of the pyrrolidine nitrogen.

A comprehensive study by Mayr and coworkers systematically investigated the Brønsted basicities (pKaH) and nucleophilicities (N) of a wide range of pyrrolidine-based organocatalysts in acetonitrile. acs.orgresearchgate.net Their findings revealed that most pyrrolidine catalysts exhibit pKaH values in the range of 16-20. acs.orgresearchgate.net However, a direct correlation between basicity and nucleophilicity is not always observed. acs.orgresearchgate.net For instance, the introduction of electron-withdrawing groups at the C2 position can significantly lower the basicity without a proportional decrease in nucleophilicity. acs.orgresearchgate.net

While the basicity and nucleophilicity of this compound have not been explicitly measured in this study, we can estimate its properties based on its structure. The 2-methoxypropan-2-yl group is primarily an alkyl substituent with a remote ether functionality. The inductive effect of the ether oxygen is expected to be minimal, suggesting that the basicity of the pyrrolidine nitrogen would be comparable to other 2-alkyl-substituted pyrrolidines.

The following interactive table summarizes the measured Brønsted basicities and nucleophilicity parameters for a selection of pyrrolidine organocatalysts from the aforementioned study. This provides a framework for understanding the electronic properties of such catalysts.

CatalystpKaH in MeCNNucleophilicity Parameter (N)
Pyrrolidine19.5817.34
(S)-2-Methylpyrrolidine19.8516.88
(S)-2-(Trifluoromethyl)pyrrolidine12.6010.19
(S)-Proline methyl ester16.9214.21
(S)-Diphenylprolinol methyl ether17.6513.78

Data sourced from Mayr, H. et al. J. Am. Chem. Soc. 2020, 142, 5, 2355–2370. acs.orgresearchgate.net

Data-Driven Approaches in Asymmetric Catalysis Research

The development of new and efficient asymmetric catalysts has traditionally relied on a combination of rational design, serendipity, and extensive experimental screening. However, the advent of computational chemistry and data science has ushered in a new era of catalyst development, where data-driven approaches are increasingly being used to establish structure-function relationships and to predict reaction outcomes.

Statistical Models and Multivariate Linear Regression for Structure-Function Relationships

Multivariate linear regression (MLR) has emerged as a powerful tool for correlating the structural features of catalysts and substrates with the enantioselectivity of a reaction. acs.orgnih.govnih.govirispublishers.comchemrxiv.org In this approach, a mathematical model is constructed that relates a dependent variable, such as the enantiomeric excess (expressed as ΔΔG‡), to a set of independent variables, which are numerical descriptors of the steric and electronic properties of the molecules involved.

These descriptors can be derived from computational chemistry (e.g., steric parameters like Charton or Sterimol values, electronic parameters like Hammett constants or calculated atomic charges) or from experimental data. The resulting MLR equation provides a quantitative understanding of the factors that govern enantioselectivity and can be used to predict the performance of new, untested catalysts or substrates.

A generic form of an MLR equation in asymmetric catalysis can be represented as:

ΔΔG‡ = c₀ + c₁P₁ + c₂P₂ + c₃P₃ + ...

where:

ΔΔG‡ is the difference in the free energy of activation for the formation of the two enantiomers.

c₀, c₁, c₂, c₃, ... are the regression coefficients determined from the statistical analysis.

P₁, P₂, P₃, ... are the steric and electronic parameters (descriptors) of the catalyst and/or substrate.

Successful applications of MLR in organocatalysis have demonstrated its ability to rationalize complex stereochemical outcomes and to guide the optimization of reaction conditions. While a specific MLR model for this compound has not been reported, the methodology is broadly applicable to this class of catalysts.

Prediction Platforms for Reaction Optimization in Asymmetric HBD Catalysis

Building upon the principles of statistical modeling, prediction platforms are being developed to accelerate the optimization of asymmetric reactions, including those involving hydrogen-bond donor (HBD) catalysis. These platforms integrate large datasets of reaction outcomes with machine learning algorithms to create predictive models that can guide experimental design. nih.govnih.govresearchgate.net

For asymmetric HBD catalysis, these platforms can help in the selection of the optimal catalyst, solvent, and other reaction parameters to achieve high enantioselectivity. The models are trained on existing experimental data and can learn complex, non-linear relationships between the input features (e.g., catalyst structure, substrate structure, reaction conditions) and the output (e.g., enantiomeric excess).

These predictive tools offer several advantages:

Reduced Experimental Effort: By predicting the outcome of reactions in silico, the number of experiments required for optimization can be significantly reduced.

Discovery of Novel Catalysts: Machine learning models can identify promising new catalyst structures that may not be obvious from traditional design principles.

Mechanistic Insights: Analysis of the features that are most important for accurate predictions can provide new insights into the reaction mechanism.

The development of such platforms is an active area of research, and their application to a wider range of catalytic systems, including those employing pyrrolidine-based catalysts like this compound, holds great promise for the future of asymmetric catalysis.

Stereochemical Principles and Enantiodivergence in Pyrrolidine Mediated Reactions

Factors Governing Enantioselectivity and Diastereoselectivity

The stereochemical outcome of reactions catalyzed by chiral pyrrolidines is dictated by a delicate interplay of various non-covalent interactions and structural features of the catalyst and substrates. Understanding these factors is paramount for the rational design of catalysts that can achieve high levels of enantioselectivity and diastereoselectivity.

A primary factor is the establishment of a well-defined chiral environment around the reaction center. chemrxiv.org This is often achieved through a combination of steric hindrance and specific, attractive non-covalent interactions (NCIs). nih.govnih.govacs.org For instance, in reactions involving gold(I) complexes with C2-chiral pyrrolidine (B122466) ligands, attractive NCIs between the substrate and the catalyst direct a specific enantioselective folding of the substrate within the catalyst's chiral pocket. nih.gov Computational studies, such as DFT calculations, have been instrumental in revealing that interactions like T-shape π–π stacking between an aromatic ring on the substrate and a substituent on the pyrrolidine ligand play a crucial role in stabilizing the transition state that leads to the observed enantiomer. nih.gov

Hydrogen bonding is another critical element in stereocontrol, particularly in organocatalysis. nih.govmdpi.commdpi.com Chiral pyrrolidine catalysts featuring hydrogen-bond donor groups (e.g., amides, ureas, thioureas) can activate and orient both the nucleophile and the electrophile simultaneously. researcher.life The peculiar structure and substitution pattern of these catalysts determine their activation mode. mdpi.com Pyrrolidines with a hydrogen-bonding donor in the C-2 side chain typically bind one substrate covalently while coordinating the second via hydrogen bonds. mdpi.com The acidity and placement of N-H groups can be crucial; in some cases, an enhanced N-H acidity leads to better results, while in others, the position of a nitrogen atom in an aromatic ring on the catalyst significantly affects enantioselectivity. nih.gov The formation of double hydrogen bonds between the substrate and catalyst can shorten the distance between reacting partners, leading to a more compact and ordered transition state, which enhances stereoselectivity. nih.govchinesechemsoc.org

Conversely, pyrrolidine catalysts that lack hydrogen bond donors and possess high steric bulk operate by physically shielding one face of the reactive intermediate (like an enamine), thereby directing the attack of the second substrate to the less hindered face. mdpi.com The stereoselectivity in such cases is governed by the ability of the substrates to fit into the chiral pocket of the catalyst. nih.gov

Furthermore, the electronic nature of substituents on both the catalyst and the substrates can influence stereoselectivity. For example, the use of more electron-withdrawing amine-protecting groups can lead to increased diastereocontrol, suggesting a more ordered and later transition state. nih.gov In some systems, the stereocontrol is dominated by the catalyst itself, allowing for the formation of different pyrrolidine isomers by simply choosing the appropriate catalyst antipode. nih.gov The reduction of substituted pyrroles to pyrrolidines can proceed with excellent diastereoselectivity, where a stereocenter generated in an initial reduction step directs the subsequent hydrogenation of the pyrrole (B145914) ring. acs.org

Strategies for Modulating Chiral Induction (e.g., Catalyst Design, Additives)

The ability to fine-tune the stereochemical outcome of a reaction is a central goal in asymmetric synthesis. For pyrrolidine-mediated reactions, several strategies have been developed to modulate chiral induction, primarily revolving around catalyst design and the use of additives.

Catalyst Design: The rational design and modification of the chiral pyrrolidine scaffold is the most powerful strategy for controlling stereoselectivity. nih.gov The structures of pyrrolidine-derived organocatalysts have been extensively modified to optimize efficiency and selectivity. mdpi.com Simple modifications to the catalyst's scaffold can lead to dramatic changes in physicochemical properties and reactivity. nih.gov

Key design principles include:

Introducing Functional Groups: Incorporating hydrogen-bond donors like amides, ureas, thioureas, or squaramides into the pyrrolidine framework is a common strategy. nih.govmdpi.com These groups can pre-organize the transition state through hydrogen bonding, leading to high stereocontrol. mdpi.commdpi.com For example, bifunctional catalysts bearing a pyrrolidine unit and a thiourea (B124793) moiety have proven highly effective. The design of catalysts with a polarized P=O bond on the side chain has been shown to improve asymmetric Michael additions through hydrogen bonding. mdpi.com

Steric Tuning: The steric environment of the catalyst can be adjusted to enhance facial discrimination. Attaching bulky groups to the pyrrolidine ring or its substituents can create a more defined chiral pocket, effectively blocking one face of the reactive intermediate from attack. mdpi.com

C₂-Symmetry: The use of C₂-symmetric 2,5-disubstituted pyrrolidines has been a highly successful approach in both organocatalysis and as chiral auxiliaries in metal catalysis. nih.govcapes.gov.br This symmetry can simplify the analysis of transition states and often leads to high levels of stereocontrol.

Metal Complexation: The pyrrolidine scaffold can be incorporated into ligands for metal-catalyzed reactions. For instance, C₂-symmetric 2,5-diarylpyrrolidines have been used in JohnPhos-type ligands for gold(I) catalysis and in phosphoramidite (B1245037) ligands for palladium-catalyzed cycloadditions. nih.govresearchgate.net The choice of metal and the ligand architecture are critical for achieving high enantioselectivity. acs.org

Additives: The addition of external agents to the reaction mixture can also significantly influence chiral induction.

Co-catalysts: The use of acidic or basic additives can modify the reactivity and selectivity of the primary catalyst. In some pyrrolidine-catalyzed Michael additions, additives like N-methylmorpholine or 4-nitrophenol (B140041) were found to boost the reaction rate and, in some cases, slightly increase enantioselectivity. researchgate.net

Water: In certain organocatalytic aldol (B89426) reactions, the presence of a small amount of water has been observed to improve the reaction rate and enantioselectivity. It is hypothesized that water helps to create a more compact and organized transition state through hydrogen bonding. nih.gov

Lewis Acids: In reactions involving hydrogen-bond donor catalysts, the presence of a Lewis acid can enhance catalyst activity. The Lewis acid is thought to associate with the chiral catalyst, modulating its electronic properties and reactivity. nih.gov

The following table provides examples of how catalyst design influences stereoselectivity in the Michael addition reaction.

Table 1. Influence of Catalyst Design on Asymmetric Michael Addition of Carbonyls to Nitroolefins.
Catalyst TypeKey Design FeatureObserved OutcomeReference
Pyrrolidine with Phosphine (B1218219) OxidePolar P=O bond for H-bondingHigh stereoselectivity (98:2 to >99:1 dr, 92% to >99% ee) mdpi.com
SQ-supported Chiral PyrrolidineHeterogeneous catalystExcellent yields (85–91%), diastereoselectivities (up to 99:1), and enantioselectivities (95–98%) elsevierpure.com
cis-2,5-disubstituted PyrrolidineSpecific cis-stereochemistryExcellent yield (up to 91%) and enantioselectivity (up to >99% ee) rsc.org
Anthranilic Pyrrolidine Peptide-like CatalystCarboxylic acid for H-bonding controlHigh stereoselectivity researchgate.net

Observation of Enantiodivergent Selectivity in Chiral Auxiliary Applications

Enantiodivergent catalysis refers to a process where both enantiomers of a product can be selectively synthesized from the same starting materials by judiciously modifying the catalyst or reaction conditions, often using a catalyst derived from the same chiral source. This represents a highly efficient and elegant strategy in asymmetric synthesis. The pyrrolidine scaffold has been instrumental in the development of such enantiodivergent systems.

A notable example is found in gold(I)-catalyzed atroposelective cyclizations. By using a chiral gold(I) catalyst featuring a C₂-chiral pyrrolidine ligand, one enantiomer of a 2-arylindole product can be obtained. nih.gov Interestingly, employing a structurally simpler catalyst, where the same chiral pyrrolidine unit is attached at a different position on the phosphine ligand (the ortho-position), leads to the formation of the opposite enantiomer. nih.gov This demonstrates that a subtle change in the catalyst architecture, while retaining the same source of chirality, can completely reverse the stereochemical outcome.

Another strategy to achieve enantiodivergence involves modifying functional groups on the catalyst that participate in non-covalent interactions. For instance, in peptide-like catalysts containing a pyrrolidine unit, switching the terminal amino acid in the peptide chain can achieve an enantiodivergent synthesis of Michael adducts. researchgate.net This highlights the sensitivity of the stereochemical outcome to the precise arrangement of interacting groups in the catalyst's chiral pocket.

The synthesis of trans-2,5-dialkylpyrrolidines provides a further illustration of enantiodivergence. Using D-mannitol as a chiral pool starting material, it can be transformed into either (S,S)- or (R,R)-bis-epoxides. acs.org These epoxides can then be used to synthesize either enantiomer of the target pyrrolidine, demonstrating an enantiodivergent pathway based on the manipulation of a common chiral precursor. acs.org

The following table summarizes examples of enantiodivergent reactions involving chiral pyrrolidine derivatives.

Table 2. Examples of Enantiodivergent Reactions with Pyrrolidine Derivatives.
Reaction TypeCatalyst/Auxiliary SystemMethod for DivergenceProduct EnantiomersReference
Atroposelective Indole SynthesisChiral Gold(I)-Pyrrolidine ComplexesChange in ligand architecture (position of pyrrolidine)(R) and (S) nih.gov
Michael AdditionDipeptidic Proline-Thiourea CatalystsSwitching the terminal proline in the dipeptidesyn-(R) and syn-(S) researchgate.net
Synthesis of trans-2,5-dialkylpyrrolidinesd-Mannitol derived bis-epoxidesUse of (S,S)- vs (R,R)-bis-epoxide intermediate(+)- and (-)-pyrrolidines acs.org

These examples underscore the sophisticated level of control that can be exerted in asymmetric synthesis through the rational design of catalysts and synthetic routes based on the versatile chiral pyrrolidine framework.

Future Perspectives and Emerging Research Directions

Design and Synthesis of Next-Generation Pyrrolidine-Based Catalytic Systems

The development of novel pyrrolidine-based catalysts is a dynamic field of research, driven by the need for more efficient, selective, and robust catalytic systems. mdpi.comnih.gov The structure of "(2S)-2-(2-methoxypropan-2-yl)pyrrolidine" presents a unique scaffold that can be systematically modified to create next-generation catalysts.

Key Research Directions:

Modification of the Pyrrolidine (B122466) Ring: Introduction of substituents at various positions of the pyrrolidine ring can significantly influence the steric and electronic properties of the catalyst, thereby impacting its activity and selectivity.

Derivatization of the Side Chain: The methoxy group on the side chain offers a site for chemical modification. For instance, replacement with other alkoxy groups or functional moieties could modulate the catalyst's solubility and interaction with substrates.

Synthesis of Bifunctional Catalysts: Incorporating additional functional groups, such as hydrogen-bond donors (e.g., thiourea (B124793), squaramide) or Brønsted acids/bases, can lead to bifunctional catalysts with enhanced reactivity and stereocontrol. researchgate.net These catalysts can activate both the nucleophile and the electrophile simultaneously, leading to highly efficient transformations.

Table 1: Potential Modifications for Next-Generation Catalysts

Modification SitePotential SubstituentsDesired Effect
Pyrrolidine NitrogenBulky protecting groups, electron-withdrawing/donating groupsModulate nucleophilicity and steric hindrance
C4-Position of PyrrolidineFluoro, hydroxyl, or amino groupsInduce specific electronic effects and secondary interactions
Methoxy GroupOther alkoxy groups, siloxy groupsFine-tune steric bulk and electronic properties
Incorporation ofThiourea, amino acids, crown ethersIntroduce secondary functionalities for bifunctional catalysis

The synthesis of these next-generation catalysts would likely involve multi-step sequences starting from commercially available chiral precursors like L-proline. nih.gov Established synthetic methodologies for creating substituted pyrrolidines, such as diastereoselective allylation followed by cyclization, could be adapted for this purpose. nih.gov

Exploration of Novel Synthetic Transformations Facilitated by Pyrrolidine Catalysts

Pyrrolidine-based organocatalysts are renowned for their ability to mediate a wide array of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Mannich reactions. nih.govresearchgate.net The specific steric and electronic properties of "this compound" and its derivatives could enable novel synthetic transformations or improve existing ones.

Potential Applications in Asymmetric Synthesis:

[3+2] Cycloadditions: Chiral pyrrolidines are effective in catalyzing [3+2] cycloaddition reactions to construct complex five-membered heterocyclic rings, which are prevalent in natural products and pharmaceuticals. researchgate.netnih.gov

Michael Additions: The enamine-mediated Michael addition of aldehydes and ketones to nitroolefins is a classic application of pyrrolidine catalysts. nih.govresearchgate.net The bulky 2-methoxypropan-2-yl group could enhance facial discrimination, leading to higher diastereoselectivity and enantioselectivity.

Cascade Reactions: The development of one-pot cascade reactions that form multiple bonds and stereocenters in a single operation is a major goal in organic synthesis. Catalysts derived from "this compound" could be designed to initiate and control such complex transformations.

Table 2: Potential Asymmetric Reactions Catalyzed by this compound Derivatives

Reaction TypeSubstratesPotential Products
Asymmetric Aldol ReactionAldehydes, KetonesChiral β-hydroxy carbonyl compounds
Asymmetric Michael AdditionCarbonyl compounds, NitroalkenesChiral γ-nitro carbonyl compounds
Asymmetric Diels-Alder ReactionDienes, DienophilesChiral cyclohexene derivatives
Asymmetric α-functionalizationAldehydes, KetonesChiral α-substituted carbonyls

Researchers would likely investigate the catalytic activity of these novel pyrrolidine derivatives in a range of benchmark reactions to establish their scope and limitations. Mechanistic studies would also be crucial to understand the role of the catalyst structure in determining the stereochemical outcome of the reaction.

Integration with Advanced Flow Chemistry and High-Throughput Screening Methodologies

The integration of organocatalysis with modern technologies like flow chemistry and high-throughput screening (HTS) is a rapidly growing area of research that promises to accelerate catalyst discovery and process optimization. rsc.org

Flow Chemistry:

Continuous flow reactors offer several advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety, and the potential for automation and scalability. mdpi.comtue.nl Heterogenizing pyrrolidine-based catalysts by immobilizing them on solid supports is a key strategy for their application in flow systems. This allows for easy separation of the catalyst from the product stream and enables catalyst recycling, which is crucial for sustainable chemical processes.

Future research could focus on developing robust methods for immobilizing "this compound" and its derivatives onto various supports, such as polymers or silica gel, and evaluating their performance in continuous flow reactors for various synthetic transformations.

High-Throughput Screening (HTS):

HTS allows for the rapid screening of large libraries of catalysts to identify the optimal catalyst for a specific reaction. By creating a library of diverse pyrrolidine catalysts based on the "this compound" scaffold, researchers could quickly evaluate their performance under a wide range of reaction conditions. This approach can significantly accelerate the discovery of new and improved catalytic systems for challenging synthetic transformations.

The combination of HTS for catalyst discovery and flow chemistry for process optimization represents a powerful paradigm for the future development of practical and sustainable organocatalytic methods.

Q & A

Q. Table 1: Representative Synthetic Routes

MethodKey StepsYieldReference
Hydrogenation/ScissionAllylation → Hydrogenation~60%
Chiral Pool SynthesisProlinol derivatization → TMS activation>99%
Pd-Catalyzed ExpansionAllylic amine → Ring expansion~51%

Basic: How is stereochemical purity validated for this compound?

Methodological Answer:
Stereochemical integrity is confirmed via:

  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., polysaccharide columns) .
  • NMR Spectroscopy : 1^1H-1^1H NOESY or 13^{13}C NMR to assess spatial proximity of methoxy and pyrrolidine groups .
  • X-ray Crystallography : Definitive proof of absolute configuration via single-crystal analysis .
  • Circular Dichroism (CD) : Correlates optical activity with known stereoisomers .

Advanced: How to resolve contradictions in spectroscopic data during structural validation?

Methodological Answer:
Contradictions (e.g., mismatched 1^1H NMR shifts or unexpected NOE correlations) require:

  • Cross-Validation : Combine NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm molecular formula and functional groups .
  • Isotopic Labeling : Use 13^{13}C or 15^{15}N-labeled precursors to trace bond formation in ambiguous regions .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .

Advanced: How does the methoxypropan-2-yl group influence reactivity in catalysis?

Methodological Answer:
The methoxypropan-2-yl moiety impacts reactivity through:

  • Steric Hindrance : Bulky substituents reduce accessibility to catalytic sites, affecting reaction rates in hydrogenation or cross-coupling .
  • Electronic Effects : Methoxy groups donate electron density via resonance, stabilizing transition states in nucleophilic substitutions .
  • Solubility Modulation : Enhances solubility in polar solvents (e.g., methanol), facilitating homogeneous catalysis .

Experimental Insight : In Pd-catalyzed reactions, steric bulk from this group lowers turnover frequency but improves enantioselectivity .

Handling: What safety protocols are critical for aqueous-phase experiments?

Methodological Answer:

  • Moisture Sensitivity : Store under inert atmosphere (argon/nitrogen) to prevent hydrolysis of the pyrrolidine ring .
  • PPE Requirements : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact .
  • pH Stability : Avoid strong acids/bases (pH <3 or >10) to prevent decomposition; monitor via inline pH probes .

Advanced: What computational methods model conformational dynamics?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., in water or DMSO) using AMBER or GROMACS to predict dominant conformers .
  • Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-31G(d) level to analyze torsional barriers of the pyrrolidine ring .
  • Docking Studies : Assess binding affinity to biological targets (e.g., enzymes) using AutoDock Vina, guided by NIST thermodynamic data .

Basic: What analytical techniques quantify trace impurities?

Methodological Answer:

  • LC-MS/MS : Detects sub-ppm impurities using reverse-phase C18 columns and MRM transitions .
  • GC-FID : Quantifies volatile byproducts (e.g., residual solvents) with internal standards .
  • ICP-OES : Monitors heavy metal catalysts (e.g., Pd) post-synthesis .

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